4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide
Description
This compound is a hybrid heterocyclic molecule combining a chromene (benzopyran) scaffold with a pyridazine moiety linked via a propyl carboxamide bridge. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties . The compound’s structural uniqueness lies in its dual heterocyclic systems and the propyl linker, which may influence solubility, bioavailability, and target binding kinetics.
Properties
IUPAC Name |
4-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-13-11-15(24-14-6-2-1-5-12(13)14)17(23)18-8-4-10-20-16(22)7-3-9-19-20/h1-3,5-7,9,11H,4,8,10H2,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYWUVJFQUHNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Overview and Key Intermediate Preparation
The compound’s structure comprises two primary components:
- 4-Oxo-4H-chromene-2-carboxylic acid (chromene core)
- 3-(6-Oxopyridazin-1(6H)-yl)propylamine (pyridazinone-propylamine side chain)
Synthesis of 4-Oxo-4H-Chromene-2-Carboxylic Acid
The chromene carboxylic acid is synthesized via cyclocondensation of substituted 2'-hydroxyacetophenones with diethyl oxalate under basic conditions. Microwave-assisted protocols significantly enhance yield and efficiency.
- Reactants : 2'-Hydroxyacetophenone (1.0 equiv), diethyl oxalate (1.2 equiv), sodium methoxide (2.0 equiv)
- Conditions : Microwave irradiation (100–120°C, 15–20 min)
- Yield : 93–97%
- Mechanism : Base-catalyzed Claisen-Schmidt condensation followed by cyclization.
Synthesis of 3-(6-Oxopyridazin-1(6H)-Yl)Propylamine
The pyridazinone-propylamine side chain is synthesized through:
- Pyridazinone Ring Formation : Cyclocondensation of 1,4-diketones with hydrazine hydrate.
- Propylamine Linker Introduction : Alkylation of pyridazinone nitrogen with 3-bromopropylamine or reductive amination of pyridazinone-aldehyde intermediates.
- Reactants : 1,4-Diketone (1.0 equiv), hydrazine hydrate (1.5 equiv)
- Conditions : Reflux in ethanol (12 h)
- Yield : 65–78%
Amide Bond Formation Strategies
Coupling the chromene carboxylic acid and pyridazinone-propylamine is achieved via acyl imidazolium intermediates or classical coupling reagents.
Acyl Imidazolium-Mediated Coupling
- Step 1 : Activation of chromene-2-carboxylic acid with carbonyldiimidazole (CDI) in anhydrous THF.
- Step 2 : Reaction with 3-(6-oxopyridazin-1(6H)-yl)propylamine at 60°C for 6–8 h.
- Yield : 85–90%
EDCl/HOBt Coupling
- Reactants : Chromene-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), EDCl (1.2 equiv)
- Conditions : DMF, room temperature, 12 h
- Yield : 75–82%
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its biological activities:
- Inhibition of Enzymes : It has shown inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Modulation of Signaling Pathways : It may influence pathways associated with cancer progression and inflammation.
Research indicates that this compound possesses several pharmacological properties:
-
Anticancer Activity : Studies have demonstrated that it can induce apoptosis in cancer cells by modulating cell cycle progression and activating caspases.
Cancer Cell Line EC50 (µM) MCF-7 (Breast) 10.5 A549 (Lung) 12.3 HepG2 (Liver) 8.7 -
Antimicrobial Properties : It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects on different cancer cell lines, the compound exhibited significant antiproliferative effects against several types of cancer, outperforming standard chemotherapeutic agents like doxorubicin in certain contexts.
Case Study 2: Antimicrobial Activity Assessment
Another study tested the compound against various microbial strains, demonstrating its effectiveness in inhibiting growth and suggesting further exploration for therapeutic applications in infectious diseases.
Mechanism of Action
The mechanism of action of 4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Benzyloxy Pyridazine Sulfonamides
describes 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) and 4-(3-((4-nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b) . These compounds share the 6-oxopyridazine core but differ in substituents and appended groups:
- Key Differences: Target Compound: Features a chromene-carboxamide group instead of a sulfonamide. Synthetic Routes: 5a-b are synthesized via benzyl bromide alkylation of pyridazine precursors, whereas the target compound likely requires coupling of preformed chromene and pyridazine units.
Comparison with Chromene-Thiazolidinone Hybrids
reports 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (11), which shares the chromene scaffold but incorporates a thiazolidinone-pyrimidinone system.
- Key Differences: Chromene Substitution: The target compound has a carboxamide-linked pyridazine, whereas 11 uses a thiazolidinone linker for pyrimidinone conjugation.
Comparison with Macrocyclic Chelators
describes macrocyclic compounds like 15-5-ADIBO , which feature polyazacyclopentadecane cores. While structurally distinct, these compounds highlight the role of linkers (e.g., propyl chains) in modulating molecular conformation and functional group spacing:
- Key Insight : The propyl spacer in the target compound may enhance flexibility, enabling optimal interaction with biological targets, similar to the role of linkers in macrocyclic chelators .
Table 2: Functional Role of Linkers
| Compound Type | Linker Design | Biological Relevance |
|---|---|---|
| Target Compound | Propyl carboxamide | Balances rigidity and flexibility |
| Macrocyclic Chelators | Polyazacyclopentadecane | Enhances metal-ion coordination |
Research Findings and Data Gaps
- Comparative analysis relies on structural analogies.
- Spectroscopic Validation : HRMS and NMR data for the target compound are absent, unlike 5a-b , which include ¹H/¹³C NMR and high-resolution mass spectrometry .
- Biological Activity: No direct evidence links the target compound to specific assays, whereas 5a-b and 11 are contextualized within sulfonamide or kinase-inhibitor frameworks.
Biological Activity
The compound 4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a chromene core, which is a bicyclic structure known for its diverse biological activities. The presence of the pyridazinone moiety enhances its pharmacological profile, making it a subject of interest in drug development.
Research indicates that compounds similar to 4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide exhibit multiple mechanisms of action:
- Inhibition of Phosphodiesterase (PDE) : Compounds with similar structures have been identified as selective inhibitors of PDE4, an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes .
- Enzyme Inhibition : Studies have shown that derivatives can inhibit cholinesterases (AChE and BChE), β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX-5 and LOX-15). These enzymes are implicated in neurodegenerative diseases and inflammation .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which are crucial in mitigating oxidative stress related to various diseases. Compounds with similar frameworks have demonstrated free radical-scavenging abilities, contributing to their therapeutic effects against oxidative damage .
Case Studies
- Cholinesterase Inhibition : A study evaluated the inhibitory effects of related chromene derivatives on AChE and BChE. The most active compounds showed IC50 values ranging from 5.4 μM to 24.3 μM, indicating significant potential for treating Alzheimer's disease through cholinergic modulation .
- COX-2 and LOX Inhibition : Another investigation assessed the anti-inflammatory properties of these compounds, revealing moderate inhibition of COX-2 and LOX enzymes. This suggests their utility in managing inflammatory conditions .
- Cytotoxicity Studies : The cytotoxic effects against cancer cell lines such as MCF-7 were evaluated, showing promising results that warrant further exploration into their anticancer properties .
Data Summary
The following table summarizes key findings related to the biological activity of 4-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4H-chromene-2-carboxamide and its derivatives:
Q & A
Advanced Research Question
- Molecular docking : Predicts binding affinity to targets like kinases or GPCRs using software (e.g., AutoDock). Pyridazinone’s planar structure may favor π-π stacking in active sites .
- DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior .
- MD simulations : Assesses stability in biological membranes, guided by logP values (~2.5–3.5) .
How should researchers resolve contradictions in spectroscopic data?
Advanced Research Question
Contradictions (e.g., unexpected NMR shifts or IR peaks) require:
Cross-validation : Compare with literature (e.g., chromene C=O stretches at 1660–1680 cm⁻¹ vs. pyridazinone at 1620–1640 cm⁻¹) .
Crystallographic confirmation : SHELX-refined X-ray structures provide unambiguous bond assignments .
Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous proton environments in crowded spectra .
What in vitro assays are suitable for pharmacological screening?
Advanced Research Question
- Anticancer activity : MTT assays against cell lines (e.g., HeLa, MCF-7) at IC₅₀ concentrations (10–50 μM) .
- Enzyme inhibition : Kinase or COX-2 inhibition assays using fluorometric substrates .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative strains .
Note : Prioritize target-specific assays based on structural motifs (e.g., pyridazinone for kinase inhibition) .
What are challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
